Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide
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Overview
Description
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] is a complex organic compound with the molecular formula C8H16N2O6S2 and a molecular weight of 300.35 . This compound is characterized by the presence of a thiophene ring, a hydrazine linkage, and multiple hydroxyl and oxide groups. It is a derivative of thiophene, a sulfur-containing heterocycle known for its diverse applications in chemistry and material science .
Preparation Methods
The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] can be compared to other thiophene derivatives such as thiophene 1,1-dioxides and thiophene 1-oxides . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydrazine linkage and multiple hydroxyl groups in thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] makes it unique and potentially more versatile in various applications .
Properties
CAS No. |
3446-97-7 |
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Molecular Formula |
C8H16N2O6S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |
InChI Key |
VMFLIANSPJLKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
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